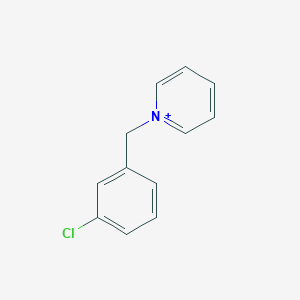![molecular formula C14H12ClN3OS B231698 4-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B231698.png)
4-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CMPTB and is synthesized using a specific method. The aim of
Mecanismo De Acción
The mechanism of action of CMPTB involves its ability to target specific signaling pathways in cells. CMPTB has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2 activity, CMPTB can disrupt these processes and inhibit the growth of cancer cells. In addition, CMPTB has been shown to have antioxidant and anti-inflammatory effects, which contribute to its neuroprotective and anti-inflammatory properties.
Biochemical and Physiological Effects:
CMPTB has been shown to have several biochemical and physiological effects, including inhibition of CK2 activity, reduction of oxidative stress, and inhibition of pro-inflammatory cytokine production. In addition, CMPTB has been shown to induce cell cycle arrest and apoptosis in cancer cells, which contributes to its anti-cancer properties. CMPTB has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CMPTB in lab experiments is its specificity for CK2 inhibition. This allows researchers to selectively target CK2 activity without affecting other cellular processes. Another advantage of CMPTB is its potential for use in combination therapy with other anti-cancer drugs. However, one limitation of CMPTB is its low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on CMPTB. One area of interest is the development of more effective methods for synthesizing CMPTB. Another future direction is the investigation of CMPTB's potential for use in combination therapy with other anti-cancer drugs. In addition, further research is needed to elucidate the mechanisms underlying CMPTB's neuroprotective and anti-inflammatory effects. Finally, the potential applications of CMPTB in other scientific research fields, such as infectious diseases and autoimmune disorders, warrant further investigation.
Métodos De Síntesis
The synthesis of CMPTB involves several steps, including the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. The 4-chlorobenzoyl chloride is then reacted with 6-methyl-2-pyridinecarboxamide in the presence of triethylamine to form the intermediate product, 4-chloro-N-(6-methylpyridin-2-yl)benzamide. Finally, the intermediate product is reacted with thiourea to form 4-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide.
Aplicaciones Científicas De Investigación
CMPTB has shown potential in various scientific research fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, CMPTB has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. In neurodegenerative diseases, CMPTB has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Inflammation is a common feature of many diseases, and CMPTB has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Fórmula molecular |
C14H12ClN3OS |
|---|---|
Peso molecular |
305.8 g/mol |
Nombre IUPAC |
4-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H12ClN3OS/c1-9-3-2-4-12(16-9)17-14(20)18-13(19)10-5-7-11(15)8-6-10/h2-8H,1H3,(H2,16,17,18,19,20) |
Clave InChI |
CFFLRWMAYJYPSO-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
SMILES canónico |
CC1=NC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 2-[(4-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B231620.png)

![3-[(2E,5E)-2-[[3-(2-carboxyethyl)-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(3Z)-3-ethylidene-4-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B231632.png)

![Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate](/img/structure/B231642.png)
![N-{6-[(3-methylphenyl)sulfanyl]-3-pyridinyl}-N'-phenylurea](/img/structure/B231652.png)
![2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B231657.png)




